2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)
Brand Name: Vulcanchem
CAS No.: 150884-80-3
VCID: VC21165754
InChI: InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1
SMILES: CC1C(CC(=O)N1C(C)C)O
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI)

CAS No.: 150884-80-3

Cat. No.: VC21165754

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) - 150884-80-3

Specification

CAS No. 150884-80-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name (4S,5S)-4-hydroxy-5-methyl-1-propan-2-ylpyrrolidin-2-one
Standard InChI InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7-/m0/s1
Standard InChI Key DDLKVSLLJJUFCO-BQBZGAKWSA-N
Isomeric SMILES C[C@H]1[C@H](CC(=O)N1C(C)C)O
SMILES CC1C(CC(=O)N1C(C)C)O
Canonical SMILES CC1C(CC(=O)N1C(C)C)O

Introduction

2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-,(4S-cis)-(9CI) is a complex organic compound with a molecular formula of C₈H₁₅NO₂ and a molecular weight of approximately 157.21 g/mol . It belongs to the class of pyrrolidines, which are five-membered lactams. This compound features a hydroxyl group at the 4-position and a branched isopropyl group at the 1-position, contributing to its unique chemical properties and potential applications.

Synthesis and Reactivity

The synthesis of 2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)- can be achieved through various organic synthesis methods, although specific detailed procedures are not widely documented in the literature. The compound's reactivity is influenced by its functional groups:

  • Hydroxyl Group: Participates in hydrogen bonding and can be involved in nucleophilic substitution reactions.

  • Carbonyl Group: Undergoes nucleophilic addition reactions, making it reactive towards amines and alcohols.

  • Oxidation Reactions: The hydroxyl group may oxidize to form a carbonyl compound.

Applications

This compound has potential applications in pharmaceuticals as a building block for drug synthesis due to its unique structure and functional groups. Its use in organic synthesis is also notable, given its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Pyrrolidinone,4-hydroxy-5-methyl-1-(1-methylethyl)-C₈H₁₅NO₂Branched isopropyl group and hydroxyl group at specific positions
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-oneSimilar to C₈H₁₅NO₂Different alkyl substituents
2-PyrrolidinoneC₄H₇NOLacks additional methyl and hydroxyl groups
N-MethylpyrrolidoneC₅H₉NOContains a methyl group instead of branched alkyl

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